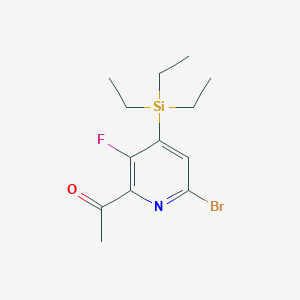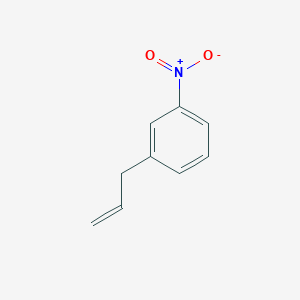
Benzyl ((3R,4S)-3-fluoropiperidin-4-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl ((3R,4S)-3-fluoropiperidin-4-yl)carbamate: is a chemical compound with the molecular formula C13H16FN2O2 It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl ((3R,4S)-3-fluoropiperidin-4-yl)carbamate typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of the amine group, followed by fluorination and subsequent deprotection. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired stereochemistry and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. This often includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Benzyl ((3R,4S)-3-fluoropiperidin-4-yl)carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Benzyl ((3R,4S)-3-fluoropiperidin-4-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzyl ((3R,4S)-3-fluoropiperidin-4-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
- cis-4-Benzyloxycarbonylamino-3-chloropiperidine
- cis-4-Benzyloxycarbonylamino-3-bromopiperidine
- cis-4-Benzyloxycarbonylamino-3-iodopiperidine
Comparison: Benzyl ((3R,4S)-3-fluoropiperidin-4-yl)carbamate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its halogenated counterparts. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable compound in various research applications.
Propiedades
Número CAS |
577691-64-6 |
|---|---|
Fórmula molecular |
C13H17FN2O2 |
Peso molecular |
252.28 g/mol |
Nombre IUPAC |
benzyl N-[(3R,4S)-3-fluoropiperidin-4-yl]carbamate |
InChI |
InChI=1S/C13H17FN2O2/c14-11-8-15-7-6-12(11)16-13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,16,17)/t11-,12+/m1/s1 |
Clave InChI |
DWPWWTIOOLQURY-NEPJUHHUSA-N |
SMILES isomérico |
C1CNC[C@H]([C@H]1NC(=O)OCC2=CC=CC=C2)F |
SMILES canónico |
C1CNCC(C1NC(=O)OCC2=CC=CC=C2)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Pyridin-4-yl)methyl]-1lambda~6~,2-thiazolidine-1,1-dione](/img/structure/B8659999.png)
![4-[(1-Ethylpropyl)amino]-3-nitrobenzoic acid](/img/structure/B8660005.png)

![Spiro[5H-[1]benzopyrano[2,3-c]pyridine-5,4'(5'H)-oxazol]-2'-amine, 3-(3,6-dihydro-2H-pyran-4-yl)-1-fluoro-7-(2-fluoro-3-pyridinyl)-, (4'S)-](/img/structure/B8660010.png)








